REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2C1CCN(C)CC=1>CO.[Pd].CCCCCC>[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2
|
Name
|
|
Quantity
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11.3 g
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Type
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reactant
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Smiles
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NC=1C=C2C(=CNC2=CC1)C=1CCN(CC1)C
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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3 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
60
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
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was hydrogenated at room temperature under an initial hydrogen
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Type
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FILTRATION
|
Details
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The reaction mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark gum which
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |